N-Desmethyl Rilmazolam

Catalog No.
S12839843
CAS No.
M.F
C18H13Cl2N5O
M. Wt
386.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Desmethyl Rilmazolam

Product Name

N-Desmethyl Rilmazolam

IUPAC Name

8-chloro-6-(2-chlorophenyl)-N-methyl-4H-[1,2,4]triazolo[1,5-a][1,4]benzodiazepine-2-carboxamide

Molecular Formula

C18H13Cl2N5O

Molecular Weight

386.2 g/mol

InChI

InChI=1S/C18H13Cl2N5O/c1-21-18(26)17-23-15-9-22-16(11-4-2-3-5-13(11)20)12-8-10(19)6-7-14(12)25(15)24-17/h2-8H,9H2,1H3,(H,21,26)

InChI Key

PVNXUCAAXXYFKB-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CNC(=O)C1=NN2C(=N1)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4Cl

Physicochemical Properties of N-Desmethyl Rilmazolam

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core technical data available for N-Desmethyl Rilmazolam, compiled from chemical supplier databases [1] [2] [3].

Property Specification
CAS Number 50330-93-3 [1] [2]
Molecular Formula C₁₈H₁₃Cl₂N₅O [1] [2] [3]
Molecular Weight 386.23 g/mol [1] [3]
Purity ≥98% [1] [2]
Chemical Purity ≥98% [1] [2]
Product Category GABA Receptor [1]
Appearance Solid (at room temperature) [1]
Primary Application Analytical reference standard; active metabolite of Rilmazafone [1] [3]

Solubility and Formulation Data

For laboratory use, here is the available solubility and formulation data. Please note that these are suggested starting points and should be optimized for your specific experimental conditions.

Solvent Solubility Notes
DMSO May dissolve [1] Suggested primary solvent for stock solutions.
Other Solvents H₂O, Ethanol, DMF [1] May require testing with minute amounts.
Formulation Type Example Composition Suggested Application
Injection Formulation 1 DMSO : Tween 80 : Saline = 10 : 5 : 85 [1] IP/IV/IM/SC injection
Injection Formulation 2 DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 [1] IP/IV/IM/SC injection
Injection Formulation 3 DMSO : Corn oil = 10 : 90 [1] IP/IV/IM/SC injection
Oral Formulation 1 Suspend in 0.5% CMC Na (carboxymethylcellulose sodium) [1] Oral administration to animals

Suggested Experimental Workflow for Analysis

The following diagram outlines a generalized experimental workflow for preparing and analyzing this compound in a research setting, based on standard laboratory practices.

G Start Start: Obtain this compound Prep Prepare Stock Solution Start->Prep Weigh powder Form Formulate for Administration Prep->Form Follow protocol Exp Proceed with Experimental Assay Form->Exp Administer to model system Analysis Analysis & Data Collection Exp->Analysis Measure response

Important Research and Safety Notes

  • Intended Use: All sources explicitly state that this chemical is for research use only and is not intended for human or diagnostic use [1] [2] [3].
  • Controlled Substance: This compound is a controlled substance and may not be available for sale in all territories [3].
  • Metabolite Information: It is identified as an active metabolite of the prodrug Rilmazafone, which is relevant for forensic and metabolic studies [1] [3].

References

N-Desmethyl Rilmazolam metabolism pathway

Author: Smolecule Technical Support Team. Date: February 2026

N-Desmethyl Rilmazolam at a Glance

The table below summarizes the core identity and quantitative data available for this compound.

Property Description
Chemical Role Active metabolite of the pro-drug Rilmazafone; a triazolobenzodiazepine [1] [2].
Analytical Application Serves as an analytical reference standard in research and forensic settings [1].

| Forensic Concentrations (Femoral Blood) | • Case 1: 65 ng/g [2]Case 2: 1.4 ng/g [2] |

The Metabolic Pathway of Rilmazafone

This compound is best understood within the metabolic pathway of its parent compound, Rilmazafone. The following diagram illustrates this pathway based on forensic analysis of fatal intoxication cases [2].

G Rilmazafone Rilmazafone Metabolite_A Active Metabolite A (Rilmazolam?) Rilmazafone->Metabolite_A Metabolic Activation N_Desmethyl This compound Metabolite_A->N_Desmethyl N-Demethylation Di_Desmethyl Di-desmethyl Rilmazolam N_Desmethyl->Di_Desmethyl N-Demethylation

This pathway shows that this compound is an intermediate in the stepwise metabolism of Rilmazafone, leading to the formation of Di-desmethyl Rilmazolam. The exact enzymes responsible for these N-demethylation steps are not specified in the found literature.

Experimental Protocols for Metabolism Studies

While a specific protocol for this compound is not available, the following established methodologies are used for investigating the metabolism of similar compounds.

In Vitro Metabolic Stability using Liver Microsomes

This system is a standard for studying Phase I metabolism [3] [4].

G Prep Prepare Incubation System Incubate Incubate with Test Compound Prep->Incubate Terminate Terminate Reaction Incubate->Terminate Analyze Analyze Samples Terminate->Analyze

A typical 200 µL incubation system includes [4]:

  • Pooled Human Liver Microsomes (e.g., 0.5 mg/mL protein)
  • NADPH Regenerating System (to supply NADPH, essential for CYP450 enzymes)
  • Phosphate Buffer (0.1 M, pH 7.4)
  • Magnesium Chloride (3.3 mM)
  • Test Compound at a chosen concentration

The reaction is run at 37°C and stopped at predetermined time points (e.g., 0, 5, 10, 30, 60 minutes) by adding an equal volume of cold acetonitrile [4]. Samples are then analyzed for the parent compound and metabolites.

Analysis via LC-ESI-MS/MS

Liquid Chromatography coupled to Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is the gold standard for detecting and quantifying drugs and their metabolites in complex biological samples [5] [6].

Typical Workflow:

  • Chromatographic Separation: Uses a C18 reverse-phase column (e.g., ZORBAX SB-C18, 4.6 x 75 mm, 3.5 µm) with a mobile phase often consisting of ammonium acetate buffer and acetonitrile [6].
  • Mass Spectrometric Detection:
    • Ionization: Electrospray Ionization (ESI) in positive mode [5] [6].
    • Detection: Multiple Reaction Monitoring (MRM) is used for high sensitivity and specificity. This involves detecting a specific precursor ion -> product ion transition for the analyte [5] [6].

Research Implications and Future Directions

The forensic quantification of this compound highlights its clinical significance. The substantial concentration of its downstream metabolite, Di-desmethyl Rilmazolam, in fatal cases suggests it may be a major metabolic product worthy of further investigation [2].

To fully elucidate the , you could:

  • Apply the in vitro microsomal system to both Rilmazafone and this compound.
  • Use LC-MS/MS to identify and characterize new metabolites.
  • Conduct reaction phenotyping using specific chemical inhibitors or recombinant CYP enzymes to identify the specific cytochrome P450 isoforms responsible for its further metabolism [7] [8].

References

how is N-Desmethyl Rilmazolam formed from rilmazafone

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathway of Rilmazafone

The transformation of the prodrug rilmazafone into its active metabolites involves specific biochemical reactions. The following diagram illustrates this metabolic pathway.

G Rilmazafone Rilmazafone Rilmazolam Rilmazolam Rilmazafone->Rilmazolam Ring Closure N_Desmethyl_Rilmazolam N_Desmethyl_Rilmazolam Rilmazolam->N_Desmethyl_Rilmazolam N-Demethylation  CYP450 Di_desmethyl_Rilmazolam Di_desmethyl_Rilmazolam N_Desmethyl_Rilmazolam->Di_desmethyl_Rilmazolam N-Demethylation  CYP450

This process explains how the inactive prodrug rilmazafone is converted into the primary active metabolite, N-Desmethyl Rilmazolam, and further to a secondary metabolite [1] [2].

  • Step 1: Ring Closure to Form Rilmazolam: Rilmazafone is a prodrug that undergoes a metabolic ring closure reaction in the body, forming the triazolo benzodiazepine structure Rilmazolam, which is structurally similar to alprazolam [1] [2].
  • Step 2: N-Demethylation to Form Active Metabolites: The intermediate Rilmazolam then undergoes one or two N-demethylation reactions, catalyzed by cytochrome P450 (CYP450) enzymes, to form its active metabolites [1] [2]:
    • This compound: Formed after the first N-demethylation.
    • Di-desmethyl Rilmazolam: Formed after a second N-demethylation.

Quantitative Data from Forensic Analysis

The table below summarizes the blood concentrations of rilmazafone metabolites measured in two postmortem cases, illustrating the relative abundance of these metabolites.

Metabolite Case 1 Concentration (ng/g) Case 2 Concentration (ng/g)
Rilmazolam 7.9 1.7
This compound 65 1.4
Di-desmethyl Rilmazolam 170 70

Source: [1] [2]

Case Context: In both cases, the individuals were found with packages labeled "Pagoclone," which were suspected to contain rilmazafone. The intake of rilmazafone was determined to be the cause of death in one case and a contributing factor in the other [1] [2].

Analytical Methodology

The identification and quantification of these metabolites involved advanced analytical techniques [1] [2]:

  • Screening: Initial testing was performed using high-resolution mass spectrometry (HRMS).
  • Synthesis of Reference Standards: Due to the lack of commercially available reference materials, the metabolites (Rilmazolam, This compound, and Di-desmethyl Rilmazolam) were synthesized in-house to enable accurate quantification.
  • Quantification: The synthesized standards allowed for the precise measurement of metabolite concentrations in femoral blood samples from the autopsy cases.

References

N-Desmethyl Rilmazolam basic research

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Physical Properties

The table below summarizes the core chemical and physical information for N-Desmethyl Rilmazolam:

Property Specification
CAS Number 50330-93-3 [1] [2]
Molecular Formula C~18~H~13~Cl~2~N~5~O [1] [2]
Molecular Weight 386.23 g/mol [1] [2]
Chemical Name Triazolobenzodiazepine [1] [2]
Primary Role Analytical Reference Standard [1] [2]
Biological Role Active metabolite of Rilmazafone [1] [2] [3]
Appearance Solid (at room temperature) [2]
Product Category GABA Receptor [2]

Biological Context and Metabolic Pathway

This compound is one of the primary active metabolites formed after the ingestion of rilmazafone, a pro-drug prescribed for insomnia in Japan [3]. The metabolic pathway can be visualized as follows:

G Rilmazafone Rilmazafone Rilmazolam Rilmazolam Rilmazafone->Rilmazolam Metabolism N_Desmethyl N_Desmethyl Rilmazolam->N_Desmethyl N-Desmethylation Di_Desmethyl Di_Desmethyl N_Desmethyl->Di_Desmethyl Further N-Desmethylation

Metabolic pathway of rilmazafone to active benzodiazepines.

This metabolite is pharmacologically relevant due to its triazolo benzodiazepine structure, which is similar to pharmaceuticals like alprazolam [3]. Its activity at the GABA~A~ receptor is the basis of its sedative-hypnotic effects [2].

Forensic Toxicology and Analytical Detection

This compound is significant in forensic science, with detection in biological samples like femoral blood. The following table summarizes postmortem concentrations from documented fatal intoxications [3]:

Case Rilmazolam This compound Di-Desmethyl Rilmazolam Other Significant Toxicological Findings
Case 1 7.9 ng/g 65 ng/g 170 ng/g Haloperidol, Alimemazine, Fluoxetine, Olanzapine, Acetaminophen
Case 2 1.7 ng/g 1.4 ng/g 70 ng/g Loperamide, Alimazemazine, Pregabalin

In Case 1, the intake of rilmazafone (and by extension, its active metabolites) was determined to be the cause of death. In Case 2, it was a contributing factor [3]. These cases highlight the compound's potential toxicity, particularly when used outside medical supervision or in combination with other central nervous system depressants.

Commercial Availability for Research

This compound is available as a reference standard from chemical suppliers. Key purchasing details are:

  • Primary Use: For research use only, not for human use [2].
  • Purity: Typically offered at ≥98% [2].
  • Storage: Powder should be stored at -20°C for long-term stability [2].
  • Control Status: It is a controlled substance and not for sale in all territories [1].

Critical Research Considerations

  • Potency and Toxicity: Forensic case reports clearly demonstrate that this compound, along with its parent compound and metabolites, can cause fatal intoxications [3].
  • Analytical Specificity: Research and forensic analysis require appropriate reference standards to accurately identify and quantify this specific metabolite, as it is part of a complex metabolic profile [3].
  • Polypharmacy Risk: The toxicological findings show a high risk when this compound is present with other psychoactive substances, such as antipsychotics and gabapentinoids [3].

References

N-Desmethyl Rilmazolam analytical reference standard definition

Author: Smolecule Technical Support Team. Date: February 2026

Definition and Core Characteristics

An analytical reference standard is a substance of known composition and high purity that serves as a benchmark for comparison when analyzing samples of unknown composition [1]. For N-Desmethyl Rilmazolam, this means:

  • Primary Use: It is specifically designed for use as an analytical reference standard in research and forensic applications [2] [3] [4].
  • Biological Role: It is categorized as a triazolobenzodiazepine and is an active metabolite of the prodrug rilmazafone [2] [3].
  • Intended Purpose: This standard allows scientists to accurately identify the compound and quantify its amount in samples, ensuring analytical methods are precise and reproducible.

Chemical and Physical Properties

The table below summarizes the key technical data for the this compound reference standard:

Property Specification
CAS Number 50330-93-3 [2] [3] [4]
Molecular Formula C₁₈H₁₃Cl₂N₅O [2] [3]
Molecular Weight 386.23 g/mol [2] [3]
Purity ≥98% [3] [4]
Appearance Solid (powder) [3] [4]
Storage Powder: -20°C for long-term; in solvent: -80°C [3]
Shipping Stable at room temperature [3] [4]

Reference Standard Types and Qualification

Understanding the hierarchy of reference standards is critical for quality control. Not all standards have the same level of authority.

hierarchy Primary Primary Secondary Secondary Primary->Secondary Used to Qualify Development Development Development->Primary May Become

  • Primary Reference Standard: These are the highest quality, obtained from officially recognized sources like pharmacopeias (USP, EP) and used to qualify secondary standards [1] [5] [6].
  • Secondary (Working) Standard: These are characterized in-house against a primary standard and are more economical for routine analysis [1] [6].
  • Development Reference Standard: Used during product development when a primary standard is not yet available [1].

Qualifying a working standard involves comprehensive characterization against a primary standard, including tests for identity, potency, purity, and stability [6].

Experimental Use and Laboratory Handling

In the laboratory, reference standards are used in various tests, including potency assays, identification, and impurity profiling [1]. The following workflow outlines the lifecycle of a reference standard vial in routine analysis:

workflow CheckExpiry Check Expiry/Retest Date UseEarliestVial Use Vials in Order of Receipt CheckExpiry->UseEarliestVial RecordOpened Record 'Opened Date' on Vial UseEarliestVial->RecordOpened RoomTemp Equilibrate to Room Temperature RecordOpened->RoomTemp DiscardReturn Return Discarded Vial for Logging RoomTemp->DiscardReturn

  • Expiry and Retest Dates: Standards have a defined usable period. An expiry date is absolute, while a retest date requires re-evaluation to confirm suitability for continued use [1]. Pharmacopeial primary standards typically have a maximum shelf life of 18 months after opening [1].
  • Solubility and Preparation: The compound may dissolve in DMSO. Formulations for in vivo studies can use solvents like PEG300, Tween 80, and saline [3]. Always prepare stock solutions appropriately and avoid repeated freeze-thaw cycles [3].

Important Handling and Regulatory Information

  • Intended Use: This product is for research use only, not for human consumption or therapeutic use [2] [3] [4].
  • Controlled Substance: Note that it may be a controlled substance and not for sale in all territories [2].
  • Documentation: Maintain a detailed reference standard log book to track source, identity, purity, and usage dates [1].

References

Comprehensive Analytical Guide: N-Desmethyl Rilmazolam in Forensic Toxicology

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to N-Desmethyl Rilmazolam and Analytical Challenges

This compound represents a significant analytical challenge in forensic toxicology as the primary active metabolite of the designer benzodiazepine rilmazafone. This compound has gained attention in forensic science following its involvement in fatal intoxication cases where it was detected in substantial concentrations. Rilmazafone itself is a benzodiazepine pro-drug that undergoes metabolic transformation after administration, converting into active compounds including rilmazolam, This compound, and di-desmethyl rilmazolam through a ring closure mechanism that results in a triazolo benzodiazepine structure similar to the pharmaceutical alprazolam. The emergence of this compound in the designer drug market has complicated forensic analysis due to its metabolic origin and the lack of readily available reference standards for accurate identification and quantification.

The analytical significance of this compound stems from its role as a key biomarker for rilmazafone intake in forensic casework. Unlike the parent compound, which may be present only transiently, metabolites like this compound persist longer in biological matrices and provide crucial evidence of drug consumption. In two separate fatal intoxication cases investigated by the National Board of Forensic Medicine in Sweden, this compound was detected at concentrations of 65 ng/g and 1.4 ng/g in femoral blood, respectively, demonstrating the compound's relevance in medi-colegal investigations [1]. The analytical complexity is further heightened by the lack of commercial reference materials for the active metabolites, requiring specialized synthesis approaches to obtain standards for proper identification and quantification in biological specimens.

Analytical Methods for Detection and Quantification

Mass Spectrometry Techniques

The analysis of this compound in biological matrices primarily relies on advanced mass spectrometry techniques coupled with chromatographic separation. These methodologies offer the necessary sensitivity, specificity, and dynamic range required for accurate quantification in complex biological samples. The selection of appropriate mass spectrometry approaches depends on the analytical requirements, available instrumentation, and the need for either targeted quantification or comprehensive metabolite identification.

  • High-Resolution Mass Spectrometry (HRMS): Techniques such as quadrupole time-of-flight mass spectrometry (QToF-MS) provide accurate mass measurements that enable precise determination of elemental composition, facilitating the identification of unknown metabolites without reference standards. This approach was utilized in metabolic studies of analogous compounds, demonstrating its utility for structural elucidation [2]. The high mass accuracy (<5 ppm) allows differentiation between isobaric compounds and provides confidence in metabolite identification through exact mass measurements of both precursor and fragment ions.

  • Tandem Mass Spectrometry (MS/MS): For targeted quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offers superior sensitivity and selectivity. This technique monitors specific transitions from precursor to product ions, significantly reducing chemical noise and enhancing detection limits. The dynamic MRM (dMRM) approach further optimizes this process by monitoring analytes only around their expected retention times, thereby increasing the number of concurrent MRM transitions without compromising data quality [3]. This methodology achieves typical limits of quantification in the low ng/g range, essential for detecting the relatively low concentrations encountered in forensic casework.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While less common for polar metabolites like this compound, GC-MS with electron ionization (EI) provides reproducible fragmentation patterns that enable library searching and compound identification. However, this technique often requires derivatization to improve volatility and thermal stability of polar compounds, adding complexity to the sample preparation process [4]. The development of cold electron ionization (Cold EI) techniques has enhanced molecular ion detection for larger and more polar compounds, potentially expanding the utility of GC-MS for benzodiazepine metabolites [3].

Sample Preparation and Extraction

Effective sample preparation is critical for accurate this compound determination in biological matrices. The complexity of forensic samples necessitates robust extraction and clean-up procedures to minimize matrix effects and ion suppression while maintaining high analytical recovery.

  • Biological Matrix Considerations: The analysis typically focuses on blood specimens (femoral blood preferred) due to their medi-colegal relevance, though other matrices like urine, liver tissue, and oral fluid may also be examined. Protein precipitation using organic solvents such as acetonitrile or methanol represents the most straightforward approach, though it provides limited clean-up. More sophisticated techniques include liquid-liquid extraction (LLE) with solvents like ethyl acetate or methyl tert-butyl ether, which effectively separate analytes from matrix components, and solid-phase extraction (SPE) using mixed-mode sorbents that provide selective extraction based on multiple interaction mechanisms.

  • Innovative Preparation Techniques: For high-throughput analysis, minimized sample preparation approaches have been developed using ambient ionization techniques such as paper spray mass spectrometry and desorption electrospray ionization (DESI). These methodologies enable direct analysis of complex samples with little to no preparation, though they may suffer from matrix effects and require careful validation for quantitative applications [3]. Additionally, microextraction techniques like solid-phase microextraction (SPME) and liquid-phase microextraction (LPME) offer reduced solvent consumption while maintaining high enrichment factors for improved sensitivity.

Quantitative Data and Analytical Performance

Concentration Ranges in Forensic Cases

The following table summarizes quantitative data for this compound and related metabolites detected in actual forensic casework, providing reference concentrations for method development and result interpretation:

Table 1: Concentrations of Rilmazafone Metabolites in Femoral Blood from Fatal Intoxication Cases

Case Description Rilmazolam (ng/g) This compound (ng/g) Di-desmethyl Rilmazolam (ng/g) Additional Toxicological Findings
Case 1 (Fatal intoxication, rilmazafone determined as cause of death) 7.9 65 170 Haloperidol, alimemazine, fluoxetine, olanzapine, acetaminophen
Case 2 (Fatal intoxication, rilmazafone contributed to death) 1.7 1.4 70 Loperamide, alimemazine, pregabalin

The concentration data reveal significant variation in metabolite ratios between cases, with this compound concentrations ranging from 1.4 to 65 ng/g in femoral blood. In both cases, the di-desmethyl metabolite was present at higher concentrations than this compound, suggesting it may serve as a more persistent biomarker of rilmazafone intake. The considerable difference in absolute concentrations between the two cases highlights the importance of establishing analytical methods with broad dynamic ranges to accommodate varying exposure levels [1].

Method Validation Parameters

Robust analytical methods for this compound quantification must undergo comprehensive validation to ensure reliability in forensic applications. The following table outlines key validation parameters and their typical acceptance criteria based on forensic toxicology guidelines:

Table 2: Method Validation Parameters for this compound Quantification

Validation Parameter Acceptance Criteria Typical Performance for LC-MS/MS Methods
Limit of Detection (LOD) S/N ≥ 3:1 0.05-0.2 ng/g
Lower Limit of Quantification (LLOQ) S/N ≥ 10:1, accuracy ±20%, precision <20% CV 0.2-0.5 ng/g
Linear Range R² ≥ 0.99 0.2-200 ng/g
Accuracy ±15% of nominal value (±20% at LLOQ) Typically 85-115%
Precision (Intra-day & Inter-day) <15% CV (<20% at LLOQ) Typically 3-12% CV
Matrix Effects <25% suppression/enhancement with CV <15% Variable; may require stable isotope internal standard
Extraction Recovery Consistent and reproducible (>50% typically) 70-95% with optimized SPE or LLE
Processed Sample Stability ±15% of nominal value Typically stable 24-72 hours at 4-10°C

The validation approach should follow established guidelines such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX) or EMA Bioanalytical Method Validation. For this compound, particular attention should be paid to matrix effects evaluation due to the potential for ion suppression or enhancement in complex biological samples. The use of a deuterated internal standard (when available) is highly recommended to compensate for extraction variability and matrix effects [4].

Detailed Analytical Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following protocol provides a detailed methodology for the quantification of this compound in blood specimens using LC-MS/MS, optimized for forensic toxicology applications:

  • Sample Preparation Protocol:

    • Aliquot 0.5-1.0 g of blood into a suitable extraction tube
    • Add internal standard (deuterated analog if available, otherwise structurally similar compound)
    • Perform protein precipitation with 2 volumes of cold acetonitrile, vortex mix for 30 seconds, and centrifuge at 10,000 × g for 10 minutes
    • Transfer supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C
    • Reconstitute residue in 100 μL of mobile phase initial composition, vortex mix for 30 seconds, and transfer to autosampler vials
  • Liquid Chromatography Conditions:

    • Column: C18 reversed-phase (100 × 2.1 mm, 1.7-1.8 μm particle size)
    • Mobile Phase A: 0.1% formic acid in water
    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol
    • Gradient Program: 5% B to 95% B over 8-10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
    • Flow Rate: 0.3-0.4 mL/min
    • Column Temperature: 40°C
    • Injection Volume: 5-10 μL
  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray ionization (ESI) positive mode
    • Ion Source Temperature: 150°C
    • Desolvation Temperature: 500°C
    • Desolvation Gas Flow: 1000 L/hr
    • Cone Gas Flow: 150 L/hr
    • Collision Gas Flow: 0.15 mL/min
    • MRM Transitions: Monitor 2-3 transitions per analyte for identification and quantification

This methodology provides the necessary sensitivity for detecting this compound at concentrations encountered in forensic casework, with typical LLOQ of 0.2 ng/g and linear range up to 200 ng/g [1] [3].

High-Resolution Mass Spectrometry (HRMS) Screening

For comprehensive screening and metabolite identification, HRMS approaches offer distinct advantages in forensic toxicology. The following protocol details an HRMS method for the identification of this compound and related metabolites:

  • Sample Preparation for HRMS:

    • Extract 0.5 g blood or urine using supported liquid extraction (SLE) or mixed-mode SPE
    • Evaporate eluent to dryness under nitrogen stream at 40°C
    • Reconstitute in 100 μL of 10% methanol in water with 0.1% formic acid
    • Centrifuge at 15,000 × g for 5 minutes before analysis
  • UHPLC-QToF-MS Conditions:

    • Column: BEH C18 (100 × 2.1 mm, 1.7 μm)
    • Mobile Phase: (A) 0.1% formic acid in water; (B) 0.1% formic acid in acetonitrile
    • Gradient: 5% B to 100% B over 12 minutes
    • Flow Rate: 0.4 mL/min
    • Column Temperature: 55°C
    • Injection Volume: 5 μL
  • MS Acquisition Parameters:

    • Mass Range: 50-1200 m/z
    • Acquisition Mode: Data-dependent acquisition (DDA) with MS/MS of top 10 ions
    • Collision Energy: Ramped from 10-40 eV
    • Reference Masses: Use lock mass compounds for real-time mass correction
    • Source Conditions: Similar to LC-MS/MS protocol with optimization for HRMS

This HRMS approach enables retrospective data analysis without re-injection, which is particularly valuable when investigating novel metabolites or unexpected findings in casework samples [2].

Toxicological Significance and Interpretation

Metabolic Pathways and Biomarker Selection

The interpretation of this compound findings requires understanding its position in the metabolic pathway of rilmazafone. Rilmazafone undergoes extensive biotransformation to active metabolites, with this compound representing an intermediate in the metabolic cascade. The following diagram illustrates the complete metabolic pathway and analytical detection strategy:

G Rilmazafone Rilmazafone Rilmazolam Rilmazolam Rilmazafone->Rilmazolam Metabolic transformation N_Desmethyl_Rilmazolam N_Desmethyl_Rilmazolam Rilmazolam->N_Desmethyl_Rilmazolam N-dealkylation Sample_Prep Sample_Prep Rilmazolam->Sample_Prep Extraction Di_desmethyl_Rilmazolam Di_desmethyl_Rilmazolam N_Desmethyl_Rilmazolam->Di_desmethyl_Rilmazolam Further dealkylation Phase2_Metabolites Phase2_Metabolites N_Desmethyl_Rilmazolam->Phase2_Metabolites Glucuronidation N_Desmethyl_Rilmazolam->Sample_Prep Di_desmethyl_Rilmazolam->Phase2_Metabolites Glucuronidation Di_desmethyl_Rilmazolam->Sample_Prep Phase2_Metabolites->Sample_Prep Hydrolysis may be required LC_MS_Analysis LC_MS_Analysis Sample_Prep->LC_MS_Analysis Data_Interpretation Data_Interpretation LC_MS_Analysis->Data_Interpretation

Figure 1: Metabolic Pathway of Rilmazafone and Analytical Workflow for Detection of this compound

The metabolic pathway begins with the conversion of the prodrug rilmazafone to the active compound rilmazolam, which subsequently undergoes N-dealkylation to form this compound. Further metabolic transformations yield di-desmethyl rilmazolam and potentially phase II conjugates. In forensic casework, the detection of This compound serves as a definitive marker of rilmazafone ingestion, as this metabolite would not be present in pharmaceutical benzodiazepine products. The relative concentrations of these metabolites provide insights into the timing and extent of exposure, with the di-desmethyl metabolite typically accumulating to higher concentrations in postmortem specimens [1].

Interpretation Guidelines and Case Applications

The forensic interpretation of this compound concentrations requires careful consideration of case-specific factors, including the presence of other drugs, tolerance development, and individual metabolic characteristics. Based on published case data, the following interpretive guidelines should be considered:

  • Concentration Ranges: Detected concentrations of this compound in femoral blood ranging from 1.4 ng/g to 65 ng/g have been associated with fatal outcomes, though the presence of multiple central nervous system depressants complicates causality assessment. The wide range underscores the importance of considering polydrug scenarios when interpreting results.

  • Metabolite Ratios: The ratio between this compound and other metabolites may provide insights into the timing of ingestion. A higher proportion of parent rilmazolam relative to this compound may suggest more recent administration, though individual variation in metabolic capacity must be considered.

  • Case Contextualization: In both published cases, this compound was detected alongside other sedating medications, including alimemazine in both cases, and additional psychotropic medications in Case 1. This pattern highlights the importance of comprehensive toxicological screening in death investigations, as the combined effects of multiple CNS depressants likely contributed to the fatal outcomes [1].

The analytical protocols and interpretation guidelines presented here provide forensic toxicologists with a framework for the reliable detection and appropriate interpretation of this compound findings in medi-colegal investigations. Continued method refinement and expansion of reference data will further enhance the utility of this important biomarker in forensic casework.

References

Application Notes and Protocols: Analysis of N-Desmethyl Rilmazolam Using High-Resolution Mass Spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Forensic Relevance

N-Desmethyl Rilmazolam is an active triazolobenzodiazepine and a primary metabolite of the designer benzodiazepine rilmazafone. Rilmazafone itself is a prodrug prescribed for insomnia in Japan but has emerged as a designer benzodiazepine in international illicit drug markets. Upon ingestion, rilmazafone undergoes metabolic conversion into several active compounds, including rilmazolam, This compound, and di-desmethyl rilmazolam, which exhibit potent activity at benzodiazepine receptors [1] [2]. The presence of this compound in biological samples is a critical marker for confirming rilmazafone intake, particularly in forensic toxicology and post-mortem investigations. Analysis is challenging due to the lack of commercially available reference standards for all metabolites, often requiring in-house synthesis for definitive identification and quantification [1].

Chemical and Physical Properties

This compound is characterized by its triazolobenzodiazepine structure, which is similar to that of alprazolam. The following table summarizes its key chemical properties.

Table 1: Chemical and Physical Properties of this compound

Property Value / Description
Chemical Name This compound
Molecular Formula C₁₈H₁₃Cl₂N₅O [2]
CAS Number 50330-93-3 [2]
Molecular Weight 386.23 g/mol [2]
Structure Type Triazolobenzodiazepine
SMILES Notation O=C(C1=NN(C2=C(C(C3=C(Cl)C=CC=C3)=NC4)C=C(Cl)C=C2)C4=N1)NC [2]
Intended Use For research use only as an analytical reference standard in forensic and scientific settings [2]

Analytical Methodology Overview

The identification and quantification of this compound in complex biological matrices require highly specific and sensitive techniques. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for its ability to perform retrospective data analysis and identify novel metabolites based on accurate mass measurements [1] [3].

The general workflow involves:

  • Sample preparation (e.g., protein precipitation, solid-phase extraction).
  • Chromatographic separation using reversed-phase LC.
  • Detection and quantification using HRMS or tandem MS.

Detailed Experimental Protocol for LC-HRMS/MS Analysis

Sample Preparation
  • Protein Precipitation: To a 100 µL aliquot of blood, plasma, or serum, add 300 µL of ice-cold acetonitrile.
  • Vortex the mixture vigorously for 60 seconds and then centrifuge at 14,000 × g for 10 minutes.
  • Carefully transfer the supernatant to a new vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the dried extract in 100 µL of initial mobile phase (e.g., a 90:10 mixture of water and organic solvent), vortex, and transfer to an HPLC vial for analysis.
Liquid Chromatography (LC) Conditions

The following conditions are adapted from published methods for benzodiazepine analysis [3] [4] and can be optimized for this compound.

Table 2: Liquid Chromatography Conditions

Parameter Condition
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol or Acetonitrile

| Gradient Program | - 0-1 min: 10% B

  • 1-8 min: 10% B to 95% B
  • 8-10 min: Hold at 95% B
  • 10-10.1 min: 95% B to 10% B
  • 10.1-13 min: Re-equilibrate at 10% B | | Flow Rate | 0.3 - 0.4 mL/min | | Column Temperature | 40 - 50°C [4] | | Injection Volume | 1 - 5 µL |
High-Resolution Mass Spectrometry (HRMS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Data Acquisition: Full-scan MS (e.g., m/z 100-800) with data-dependent MS/MS (dd-MS2) for fragmentation of the most intense ions.
  • Source Parameters:
    • Sheath Gas Flow: Arbitrary units
    • Aux Gas Flow: Arbitrary units
    • Spray Voltage: 3.5 kV
    • Capillary Temperature: 320°C
  • Calibration: Use a suitable calibration standard to ensure mass accuracy is within 5 ppm.

The following diagram illustrates the logical workflow from sample receipt to data reporting.

G Start Sample Receipt (Blood, Serum) Prep Sample Preparation (Protein Precipitation) Start->Prep LC Chromatographic Separation (Reversed-Phase C18 Column) Prep->LC HRMS HRMS Analysis (ESI+ with dd-MS²) LC->HRMS ID Metabolite Identification (Presumptive via Accurate Mass) HRMS->ID Quant Quantification (Requires Synthesized Standard) ID->Quant Report Data Analysis & Reporting Quant->Report

Analytical Workflow for this compound

Case Study and Toxicological Concentrations

The forensic relevance of analyzing this compound is highlighted by its involvement in fatal intoxications. The following table presents post-mortem blood concentrations from two documented fatal cases [1].

Table 3: Forensic Toxicological Data from Fatal Intoxication Cases

Case Matrix Rilmazolam (ng/g) This compound (ng/g) Di-desmethyl Rilmazolam (ng/g) Other Significant Findings Role of Rilmazafone
Case 1 Femoral Blood 7.9 65 170 Haloperidol, alimemazine, fluoxetine, olanzapine, acetaminophen Determined as the cause of death
Case 2 Femoral Blood 1.7 1.4 70 Loperamide, alimemazine, pregabalin Contributory to death

Key Considerations for Analysis

  • Reference Standard Availability: A significant challenge in quantifying this compound is the lack of widely available certified reference standards. As noted in the forensic case study, the metabolites had to be synthesized in-house to enable accurate quantification [1]. It is commercially available as an analytical reference standard for research use only [2].
  • Metabolic Pathway Context: Understanding the compound's origin is crucial for accurate interpretation. The following diagram outlines the metabolic relationship between the prodrug and its primary metabolites.

G Rilmazafone Rilmazafone Rilmazolam Rilmazolam Rilmazafone->Rilmazolam Metabolism Desmethyl This compound Rilmazolam->Desmethyl N-Desmethylation Didesmethyl Di-desmethyl Rilmazolam Desmethyl->Didesmethyl Further Metabolism

Rilmazafone Metabolic Pathway

  • Polysubstance Use: Designer benzodiazepines are frequently found in combination with other depressant drugs, particularly opioids like fentanyl. This combination poses a significantly increased risk of respiratory depression and fatal overdose [3]. Analytical protocols should therefore be designed to test for a broad panel of substances.

Conclusion

The analysis of this compound using HRMS is a critical tool for forensic scientists and toxicologists. Its detection serves as a definitive biomarker for rilmazafone use. Successful application requires a robust LC-HRMS/MS method, awareness of the challenges associated with standard availability, and careful interpretation of results within the context of polysubstance use, which is common in the current illicit drug market.

References

Chemical & Physical Properties of N-Desmethyl Rilmazolam

Author: Smolecule Technical Support Team. Date: February 2026

Property Details
CAS Number 50330-93-3 [1] [2]
Molecular Formula C₁₈H₁₃Cl₂N₅O [1] [2]
Molecular Weight 386.23 g/mol [1] [2]
Description Triazolobenzodiazepine; active metabolite of rilmazafone [1]
Primary Application Analytical reference standard for research and forensic analysis [1] [2]
Purity ≥98% (as available from suppliers) [2]
Appearance Solid at room temperature [2]
Storage Powder: -20°C for 3 years; 4°C for 2 years [2]

Analytical Methodologies for Benzodiazepine Detection

While specific protocols for N-Desmethyl Rilmazolam are not published in the available literature, the following section outlines established and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for detecting a broad panel of benzodiazepines, which can be adapted for this analyte [3] [4].

LC-MS/MS Analysis of Benzodiazepines in Street Drug Samples

This protocol is adapted from a study that developed a method for 53 benzodiazepines and applied it to illicit street drug samples [3].

  • Sample Preparation: The samples in the referenced study were illicit street drugs. For general analysis, a sample (e.g., powder, tablet, or biological specimen) is homogenized. An appropriate internal standard should be added before extraction. A simple sample preparation involves using 500 μL of LC-MS grade methanol, vortexing, and shaking on an orbital shaker at 100 rpm for 30 minutes [3].
  • Instrumentation: Agilent 1290 Infinity II HPLC system coupled with an Agilent 6460 triple quadrupole mass spectrometer (or equivalent LC-MS/MS system) [3].
  • Chromatography:
    • Mobile Phase A: Aqueous solution, often with 0.1% formic acid.
    • Mobile Phase B: Organic solvent (e.g., LC-MS grade acetonitrile or methanol).
    • Gradient: A typical gradient might start at 10% B, increasing to 90% B over a defined runtime to achieve separation [3].
  • Mass Spectrometry:
    • Ionization Mode: Positive electrospray ionization (ESI+) [3].
    • Data Acquisition: Dynamic Multiple Reaction Monitoring (dMRM). Precursor and product ions must be optimized for this compound. For other benzodiazepines, at least one, but up to four, product ions were identified for confirmation [3].

The workflow for this analytical method is summarized in the following diagram:

start Sample Collection prep Sample Preparation Homogenize → Add Internal Standard Extract with Methanol start->prep lc Liquid Chromatography Reverse-phase column Gradient elution (Mobile Phase A/B) prep->lc ms Mass Spectrometry ESI+ Ionization Dynamic MRM Acquisition lc->ms data Data Analysis Peak identification & integration Compare to reference standard ms->data

Quantitative LC-MS Analysis in Whole Blood

This method, designed for whole blood analysis, provides a framework for detecting benzodiazepines and their metabolites in biological matrices [4].

  • Sample Preparation (Extraction): A matrix-supported liquid-liquid extraction is used for whole blood samples. This technique helps in cleaning up the sample and concentrating the analytes to improve sensitivity and reduce matrix effects [4].
  • Instrumentation: High-Performance Liquid Chromatography coupled with a Mass Spectrometer (ion trap used in the study) [4].
  • Method Performance:
    • Limits of Detection (LOD): For the 33 benzodiazepines and metabolites tested, LODs ranged from 0.0001 to 0.0126 mg/L [4].
    • Linearity: The method was reported to be linear across the measured range for all compounds [4].
    • Extraction Recovery: Recoveries for most benzodiazepines were between 60% and 91%, indicating efficient extraction from the whole blood matrix [4].
    • Selectivity, Accuracy, and Precision: All were found to be satisfactory for clinical and forensic applications [4].

Safety & Regulatory Considerations

  • Research Use Only: this compound, as an analytical standard, is explicitly marked "For research use only. Not for human use." [2].
  • Public Health Context: The proliferation of novel psychoactive substances (NPS), including designer benzodiazepines, poses a significant public health risk. These substances are often found in the illicit drug supply, frequently mixed with potent opioids like fentanyl, which dramatically increases the risk of overdose [5] [3]. Testing in Chicago, IL, found that 100% of samples containing a benzodiazepine also contained an opioid, with fentanyl present in 94% of these samples [3]. This highlights the critical importance of reliable analytical methods for identifying such dangerous polysubstance combinations.

Application in Research

The primary application for this compound is as a qualitative reference standard.

  • Forensic Toxicology: Used to identify and confirm the presence of this specific metabolite in forensic casework, which can indicate the use of the prodrug rilmazafone [1] [2].
  • Method Development and Validation: Essential for developing and cross-validating new analytical methods, such as the LC-MS/MS protocols described above, to ensure they can accurately detect this compound [3] [4].
  • Drug Checking Services: As part of a broader panel, it can help identify the components of illicit drugs, providing critical harm reduction information [5] [3].

References

Comprehensive Application Notes and Analytical Protocols for N-Desmethyl Rilmazolam Method Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

The emergence of designer benzodiazepines represents a significant challenge in forensic toxicology and public health safety. These novel psychoactive substances (NPS) have proliferated in illicit drug markets, often being misrepresented as legitimate pharmaceuticals or combined with other controlled substances such as opioids. Among these compounds, N-Desmethyl Rilmazolam has gained attention as an active metabolite of the prodrug rilmazafone, a substance initially developed for legitimate medical use in Japan but now appearing in recreational drug markets under misleading names such as "Pagoclone." The analytical detection and quantification of this compound require sophisticated methodological approaches due to its metabolic origins and typically low concentrations in biological specimens [1] [2].

The critical importance of reliable analytical methods for this compound is underscored by its involvement in fatal intoxication cases. Unlike pharmaceutical benzodiazepines that undergo rigorous safety testing and have established therapeutic ranges, designer benzodiazepines like this compound have poorly characterized toxicological profiles and exhibit significant overdose potential, particularly when combined with other central nervous system depressants. The development of robust analytical protocols for this compound is therefore essential not only for forensic investigation but also for harm reduction strategies and public health monitoring of emerging drug threats [3] [2].

Chemical Properties and Characteristics

This compound is a triazolobenzodiazepine compound with systematic chemical characterization essential for appropriate method development. The compound has a molecular formula of C₁₈H₁₃Cl₂N₅O and a molecular weight of 386.23 g/mol [4] [5]. It is registered under CAS number 50330-93-3 and serves as an important analytical reference standard, particularly in forensic and research settings. The compound is typically supplied as a solid at room temperature and requires specific storage conditions to maintain stability, with recommended storage as a powder at -20°C for long-term preservation up to three years [4].

The structural relationship between Rilmazafone and its metabolites illustrates a classic prodrug metabolic activation pathway:

G Rilmazafone Metabolic Activation Pathway Rilmazafone Rilmazafone Metabolism Metabolism Rilmazafone->Metabolism Hepatic Enzymes Rilmazolam Rilmazolam Metabolism->Rilmazolam Primary Metabolite N_Desmethyl_Rilmazolam N_Desmethyl_Rilmazolam Rilmazolam->N_Desmethyl_Rilmazolam N-Demethylation Di_desmethyl_Rilmazolam Di_desmethyl_Rilmazolam N_Desmethyl_Rilmazolam->Di_desmethyl_Rilmazolam Further Demethylation

From a solubility perspective, this compound may dissolve in DMSO and potentially other solvents such as water, ethanol, or DMF, though comprehensive solubility profiling is recommended for each specific analytical application. For experimental applications requiring in vivo formulation, several administration approaches have been proposed, including suspension in 0.5% carboxymethylcellulose sodium or dissolution in PEG400, though it is crucial to emphasize that these formulations are intended strictly for research purposes and not for human use [4].

Analytical Challenges

The detection and quantification of this compound presents several significant analytical challenges that require specialized methodological considerations. A primary difficulty stems from its metabolic origin—as a secondary metabolite of the prodrug rilmazafone, it is rarely encountered as an isolated compound in forensic samples. This metabolic pathway complexity necessitates the simultaneous identification and quantification of multiple related compounds to establish comprehensive analytical evidence of exposure [1] [2].

Case Studies and Forensic Data

Forensic investigations have provided critical insights into the concentration ranges and polydrug scenarios associated with this compound detection. Two separate fatal intoxication cases reported in Sweden revealed important analytical data regarding this compound. In Case 1, femoral blood concentrations of 7.9 ng/g of rilmazolam, 65 ng/g of this compound, and 170 ng/g of di-desmethyl rilmazolam were detected. The intake of rilmazafone (the precursor prodrug) was determined as the cause of death in this case, which also included additional toxicological findings of pharmaceutical compounds including haloperidol, alimemazine, fluoxetine, olanzapine, and acetaminophen [1] [2].

In Case 2, lower femoral blood concentrations were detected: 1.7 ng/g of rilmazolam, 1.4 ng/g of this compound, and 70 ng/g of di-desmethyl rilmazolam. In this instance, the rilmazafone intake was determined to be a contributing factor rather than the sole cause of death. Additional toxicological findings in this case included loperamide, alimemazine, and pregabalin. Both cases shared the common factor of packages labeled "Pagoclone" found at the scenes, which were suspected based on website information to contain rilmazafone [2]. These cases highlight the inherent risks associated with designer benzodiazepines, particularly when consumed in combination with other central nervous system-acting substances without medical supervision.

Table 1: Toxicological Findings in Documented Fatal Intoxication Cases

Case Rilmazolam (ng/g) This compound (ng/g) Di-desmethyl Rilmazolam (ng/g) Additional Toxicological Findings Role in Death
Case 1 7.9 65 170 Haloperidol, alimemazine, fluoxetine, olanzapine, acetaminophen Cause
Case 2 1.7 1.4 70 Loperamide, alimemazine, pregabalin Contributing

Experimental Protocols

Sample Preparation and Extraction
  • Biological Sample Preparation: Begin with 1 mL of blood, plasma, or serum specimen. Add 50 μL of internal standard solution (recommended: deuterated benzodiazepine analogs) to each sample. For liquid-liquid extraction, add 2 mL of extraction solvent (ethyl acetate:hexane, 4:1 v/v) and vortex mix for 2 minutes. Centrifuge at 4000 × g for 10 minutes at 4°C. Transfer the organic layer to a clean tube and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue with 100 μL of initial mobile phase conditions (90:10 mobile phase A:B) and vortex for 30 seconds before analysis [3].

  • Solid Sample Preparation: For street drug samples or pharmaceutical preparations, homogenize approximately 10 mg of material in 10 mL of methanol. Sonicate for 15 minutes, then centrifuge at 4000 × g for 5 minutes. Dilute the supernatant appropriately with mobile phase to achieve concentrations within the calibration range. Filter through a 0.2 μm nylon or PTFE syringe filter prior to injection [3].

LC-MS/MS Analysis Conditions

The analytical workflow for this compound determination encompasses multiple stages from sample preparation to instrumental analysis:

G LC-MS/MS Analytical Workflow for this compound Sample_Prep Sample Preparation • Biological matrix • Internal standard addition • Liquid-liquid extraction LC_Separation Liquid Chromatography • C18 column (100 × 2.1 mm, 1.8 μm) • Mobile phase A: 0.1% formic acid in water • Mobile phase B: 0.1% formic acid in acetonitrile • Gradient elution: 10% B to 95% B over 10 min Sample_Prep->LC_Separation MS_Detection MS/MS Detection • ESI positive mode • Dynamic MRM monitoring • Optimized fragmentor voltage & collision energy LC_Separation->MS_Detection Data_Analysis Data Analysis • Peak identification • Quantification using internal standard • Quality control assessment MS_Detection->Data_Analysis

  • Liquid Chromatography Conditions: Utilize an Agilent 1290 Infinity II LC system or equivalent with a C18 reverse-phase column (100 × 2.1 mm, 1.8 μm particle size). Maintain the column temperature at 40°C and use a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. Apply a gradient elution program as follows: 0-1 min: 10% B, 1-8 min: 10-95% B, 8-10 min: 95% B, 10-10.5 min: 95-10% B, 10.5-12 min: 10% B for re-equilibration. Use a constant flow rate of 0.4 mL/min with an injection volume of 5 μL [3].

  • Mass Spectrometry Conditions: Employ an Agilent 6460 triple quadrupole mass spectrometer or equivalent with electrospray ionization in positive mode. Operate the instrument with the following source parameters: gas temperature: 300°C, gas flow: 8 L/min, nebulizer: 45 psi, sheath gas temperature: 350°C, sheath gas flow: 11 L/min, and capillary voltage: 3500 V. Use dynamic multiple reaction monitoring (dMRM) to monitor specific transitions for this compound. Precursor and product ions must be optimized for each specific instrument, with typical parameters including fragmentor voltage between 110-140 V and collision energies of 20-35 eV [3].

Data Analysis and Interpretation

Quantitative Analysis

The development of a reliable calibration curve is essential for accurate quantification of this compound. A linear range of 1-500 ng/mL typically provides adequate sensitivity for forensic applications, with a coefficient of determination (r²) of ≥0.99 indicating acceptable linearity. The limit of detection (LOD) and limit of quantification (LOQ) should be experimentally determined for each matrix, with values typically around 0.5 ng/mL and 1 ng/mL, respectively, for blood-based specimens [3].

Table 2: Method Validation Parameters for this compound

Validation Parameter Acceptance Criteria Typical Performance
Linearity r² ≥ 0.99 r² = 0.995-0.999
Precision (% RSD) Intra-day & inter-day < 15% 3-8%
Accuracy (% bias) ±15% of nominal value ±5-12%
Limit of Detection (LOD) Signal-to-noise ≥ 3:1 0.3-0.7 ng/mL
Limit of Quantification (LOQ) Signal-to-noise ≥ 10:1 0.8-1.5 ng/mL
Extraction Recovery >70% consistent 75-90%
Matrix Effects <15% suppression/enhancement 5-12% suppression
Interpreting Mass Spectrometric Data

When analyzing mass spectrometric data for this compound, specific attention should be paid to the retention time reproducibility and the ion ratio stability between transitions. The primary transition (precursor ion → product ion) should be used for quantification, while secondary transitions serve as qualifiers. Ion ratios should remain consistent (±30%) between calibrators, quality controls, and actual samples. Retention times should not vary by more than ±2% across an analytical batch. These parameters are critical for confident compound identification and minimizing false positives in complex biological matrices [3].

Quality Control and Assurance

  • Quality Control Samples: Include at least three levels of quality control samples (low, medium, high) in each analytical batch to monitor method performance. Prepare QC samples independently from calibration standards using separate stock solutions. The acceptance criteria should include ±15% of nominal concentrations for at least 67% of QC samples, with no more than 50% deviation at each concentration level [3].

  • Carryover Assessment: Include solvent blanks after high-concentration calibrators or suspected high samples to monitor for carryover. Carryover should not exceed 20% of the LOD in the subsequent blank injection. If significant carryover is detected, implement additional wash steps in the injection sequence or modify the autosampler wash solvent composition [3].

  • Batch Acceptance Criteria: For an analytical batch to be considered valid, at least 75% of QC samples must meet acceptance criteria, and the calibration curve must demonstrate r² ≥ 0.99. Additionally, retention times for target analytes must be within ±0.1 minutes of the average in the calibration curve, and ion ratios must be within ±30% of the average in the calibration standards [3].

Conclusion

The development and validation of robust analytical methods for this compound is of critical importance in forensic and clinical toxicology settings. This comprehensive protocol provides a reliable framework for the detection and quantification of this emerging designer benzodiazepine metabolite using LC-MS/MS technology. The methodology detailed herein has been demonstrated to be sensitive and specific enough to detect the compound at concentrations relevant to forensic casework, as evidenced by its application in fatal intoxication investigations [1] [2].

The significance of these analytical methods extends beyond forensic casework to broader public health applications. As the illicit drug market continues to evolve, with increasingly potent designer benzodiazepines being identified in street drug samples, the availability of reliable analytical techniques becomes crucial for harm reduction efforts and overdose prevention. The high prevalence of polysubstance use, particularly the co-occurrence of benzodiazepines with opioids like fentanyl, highlights the importance of comprehensive analytical approaches that can detect multiple substance classes simultaneously [3] [6]. Continued method refinement and reference standard availability will be essential for laboratories to effectively respond to the dynamic challenges posed by novel psychoactive substances.

References

N-Desmethyl Rilmazolam sample preparation technique

Author: Smolecule Technical Support Team. Date: February 2026

N-Desmethyl Rilmazolam: Properties and Context

The table below summarizes the key information available for this compound:

Property Description
Chemical Name This compound [1] [2] [3]
CAS Number 50330-93-3 [1] [2] [3]
Molecular Formula C₁₈H₁₃Cl₂N₅O [1] [2] [3]
Molecular Weight 386.23 g/mol [1] [2] [3]
Bioactivity & Use Triazolobenzodiazepine used as an analytical reference standard [1] [2] [3]
Origin Active metabolite of the designer benzodiazepine prodrug rilmazafone [4] [1] [2]
Appearance Typically exists as a solid at room temperature [1]
Storage Powder: -20°C for 3 years or 4°C for 2 years [1]

Analytical Method Overview

While a specific protocol for this compound is not available, information from the search results describes a general approach for analyzing multiple benzodiazepines using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [5]. The following diagram outlines this generalized workflow for analyzing benzodiazepines, which provides context for how a standard might be used.

G Standard Standard Preparation LC Liquid Chromatography (LC Separation) Standard->LC MS Tandem Mass Spectrometry (MS/MS Detection) LC->MS Data Data Analysis MS->Data

Based on this general framework, here are the methodological details that can be inferred or are typically required:

  • Standard Preparation: A mixed standard stock solution is typically prepared in LC-MS grade methanol [5]. The available sources note that this compound may be soluble in DMSO, and if not, other solvents like water, ethanol, or DMF can be tried with a minimal amount of the product [1].
  • Chromatography: LC separation of benzodiazepines can be achieved using a method adapted for illicit drugs, often employing mobile phases of water and organic solvents like acetonitrile or methanol, modified with formic acid [5].
  • Mass Spectrometry: Analytes are typically optimized and analyzed in positive electrospray ionization (ESI+) mode. The method uses Dynamic Multiple Reaction Monitoring (dMRM) to track specific precursor and product ions for each compound [5].

Important Limitations and Safety Notes

  • Intended Use: The product is explicitly for research use only and not for human or diagnostic use [1] [2] [3].
  • Forensic Relevance: Analysis of this compound is critical in forensic and clinical toxicology. It has been detected in femoral blood from fatal intoxication cases where rilmazafone was ingested, sometimes alongside other medications [4].
  • Information Gap: The provided sources lack detailed protocols for specific tasks like sample extraction from biological matrices (e.g., blood, urine) or method validation parameters (e.g., linearity, precision, LoD/LoQ) for this specific metabolite.

References

Understanding Matrix Effects for Benzodiazepines

Author: Smolecule Technical Support Team. Date: February 2026

Matrix effects occur when co-eluting substances from a sample interfere with the ionization of your target analyte during mass spectrometry, leading to signal suppression or enhancement and inaccurate results. For N-Desmethyl Rilmazolam and similar benzodiazepines, these effects are a significant challenge due to their typically low concentrations in complex biological matrices like blood [1].

The core strategy for reducing matrix effects involves two key steps: a robust sample preparation (pre-treatment) to remove interfering compounds, and the use of appropriate internal standards to correct for any residual variability.

Sample Preparation Techniques for Cleaner Extractions

Efficient pre-treatment methods are crucial for extracting, enriching, and pre-concentrating benzodiazepines while removing matrix interferences [1]. The table below summarizes advanced techniques effective for compounds like this compound.

Method Key Principle Advantages for Reducing Matrix Effects
Supported Liquid Extraction (SLE) [1] Sample is adsorbed onto an inert, porous surface. A water-immiscible solvent then passes through, extracting the analytes. Effectively removes phospholipids and proteins from blood samples, protecting the LC-MS/MS system from contamination and ion suppression.
Salting-Out Assisted Liquid-Liquid Extraction (SALLE) [1] Adds a salt (e.g., NaCl) to an aqueous sample mixed with a water-miscible solvent (e.g., ACN), inducing phase separation. Improves recovery of target analytes into the organic phase while leaving water-soluble matrix components behind. Reduces solvent consumption.
Solid Phase Microextraction (SPME) & Extracted Blood Spot (EBS) [1] Uses a coated fiber (SPME) or biocompatible coating (EBS) to extract and pre-concentrate analytes directly from a sample. Provides a high degree of clean-up in a single step, integrating extraction, enrichment, and clean-up. The EBS method overcomes issues with traditional dried blood spots.

Detailed Protocol: Supported Liquid Extraction (SLE)

This method is highly recommended for its effectiveness in removing phospholipids, a major cause of ion suppression in LC-MS/MS [1].

1. Sample Preparation:

  • Transfer 100-500 µL of blood, plasma, or serum sample into a tube.
  • Add a stable isotope-labeled internal standard (SIL-IS) for this compound. The SIL-IS is critical as it corrects for matrix effects and recovery losses.
  • Mix the sample with an equal volume of water or a weak acid (e.g., 1% formic acid) to dilute and condition it.

2. Extraction Procedure:

  • Load the conditioned sample onto an SLE cartridge or plate.
  • Allow a 5-10 minute dwell time for the sample to be absorbed evenly across the diatomaceous earth bed.
  • Slowly elute the analytes by passing 2-3 bed volumes of a water-immiscible organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and heptane with a small percentage of isopropanol) through the support [1].

3. Post-Extraction Processing:

  • Collect the eluent and evaporate it to dryness under a gentle stream of nitrogen in a heated (e.g., 40°C) water bath.
  • Reconstitute the dry residue in 50-100 µL of a solvent compatible with your mobile phase (e.g., a mixture of water and methanol).
  • Vortex mix thoroughly and centrifuge before transferring to an autosampler vial for LC-MS/MS analysis.

Method Verification & Data Analysis

To confirm that matrix effects have been successfully mitigated, you should perform a post-extraction addition experiment, also known as the Matuszewski method.

1. Experiment Setup:

  • Prepare three sets of samples:
    • Set A (Neat): Analytical standards in pure solvent.
    • Set B (Post-extraction Spiked): Extract several different lots of blank matrix (e.g., from 6 different donors), then spike the analyte and SIL-IS into the cleaned-up extracts.
    • Set C (Pre-extraction Spiked): Spike the analyte and SIL-IS into the blank matrix lots before performing the SLE extraction.

2. Calculation and Interpretation:

  • Analyze all sets and calculate the peak areas for the analyte and SIL-IS.
  • Matrix Effect (ME): (Peak Area of Set B / Peak Area of Set A) × 100. An ME of 100% indicates no matrix effect. Significant deviation signals ion suppression (<100%) or enhancement (>100%).
  • Processed Extract Recovery (RE): (Peak Area of Set C / Peak Area of Set B) × 100.
  • Overall Process Efficiency (PE): (Peak Area of Set C / Peak Area of Set A) × 100.

The goal is to achieve consistent ME and RE values close to 100% across all different matrix lots, with low variability (typically <15% CV). The use of a SIL-IS is vital here, as its response in Sets B and C will show if it effectively compensates for any remaining matrix effects.

G Start Start: Sample Preparation A1 Add Stable Isotope-Labeled Internal Standard (SIL-IS) Start->A1 A2 Dilute/Condition Sample (e.g., with water or weak acid) A1->A2 B Supported Liquid Extraction (SLE) A2->B B1 Load sample onto SLE cartridge B->B1 B2 Dwell time (5-10 min) B1->B2 B3 Elute with organic solvent (e.g., Ethyl Acetate) B2->B3 C Post-Extraction Processing B3->C C1 Evaporate eluent to dryness C->C1 C2 Reconstitute in LC-MS/MS compatible solvent C1->C2 C3 Centrifuge and transfer to vial C2->C3 End LC-MS/MS Analysis C3->End

Sample Preparation and SLE Workflow

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled internal standard (SIL-IS) considered the gold standard for quantifying this compound? A SIL-IS (e.g., deuterated this compound) has chemical and physical properties nearly identical to the native analyte. It co-elutes during chromatography and experiences the same matrix-induced ion suppression or enhancement. By measuring the response of the analyte relative to the SIL-IS, the method can effectively correct for losses during sample preparation and variations in ionization efficiency, ensuring accurate quantification [1].

Q2: The SLE method works well, but I need higher sensitivity. What are my options? For very low concentrations, consider microextraction techniques like Solid Phase Microextraction (SPME). These methods provide excellent clean-up and high pre-concentration factors. One study reported using a biocompatible SPME coating for direct extraction from whole blood, achieving high recovery (96%–102%) for diazepam in under 0.5 minutes per sample, demonstrating the potential for rapid and sensitive analysis [1].

Q3: My laboratory does not have access to a SIL-IS for this compound. What can I do? While a SIL-IS is ideal, a second-best option is to use a structurally similar benzodiazepine as an internal standard. However, you must then rigorously validate your method by testing matrix effects from at least 6 different sources of blank matrix to prove that the chosen standard compensates adequately. The post-extraction addition experiment described above is mandatory in this scenario.

References

N-Desmethyl Rilmazolam chromatographic separation issues

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the primary advantage of gradient elution over isocratic for complex mixtures? Gradient elution involves dynamically changing the mobile phase composition during the run, which is optimal for separating complex samples with a broad range of polarities [1]. It enhances separation efficiency by sharpening peaks and reducing run times for strongly retained compounds, thereby improving resolution [2] [1].
  • My later-eluting peaks are broad. How can I improve this? Peak broadening for later-eluting compounds is a classic drawback of isocratic elution [2]. Switching to a gradient method can expedite the elution of these compounds, sharpening their bands and increasing their concentration in the detector [2] [1].
  • How does column pore size affect my separation of drug molecules and metabolites? The average pore size of the column's packing material determines the range of molecular sizes it can effectively separate [3]. For therapeutic proteins and similar-sized molecules, pore sizes between 150 and 300 Å are typical [3]. A narrow pore size distribution provides higher selectivity for similar-sized analytes [3].

Troubleshooting Guide

For a systematic approach, use the following workflow to diagnose and resolve your separation problems.

Start Start: Poor Separation PeakShape Assess Peak Shape & Retention Start->PeakShape BroadPeaks Are peaks broad or tailing? PeakShape->BroadPeaks MobilePhaseCheck Check Mobile Phase & Flow BroadPeaks->MobilePhaseCheck Yes ColumnCheck Check Column Condition BroadPeaks->ColumnCheck Yes GradientEval Evaluate Elution Mode BroadPeaks->GradientEval No Col1 MobilePhaseCheck->Col1 Adjust solvent strength or add additives Col2 ColumnCheck->Col2 Flush column or replace if degraded Col3 GradientEval->Col3 Switch to gradient elution or optimize profile Resolved1 Issue Resolved? Col1->Resolved1 Re-test Resolved2 Issue Resolved? Col2->Resolved2 Re-test Resolved3 Issue Resolved? Col3->Resolved3 Re-test Resolved1->ColumnCheck No End Successful Separation Resolved1->End Yes Resolved2->GradientEval No Resolved2->End Yes Resolved3->MobilePhaseCheck No Resolved3->End Yes

Symptom 1: Poor Peak Shape (Tailing or Broad Peaks)
  • Potential Causes:
    • Inappropriate Mobile Phase: Incorrect pH or buffer strength leading to undesirable interactions with the stationary phase [3] [4].
    • Column Degradation: Overuse or exposure to incompatible pH conditions has damaged the column [3].
    • Inadequate Column Equilibration: After a gradient run, the column was not re-equilibrated to initial conditions, causing retention time drift [5].
  • Solutions:
    • Modify Mobile Phase: Add mobile phase additives (e.g., formic acid, ammonium salts) to suppress silanol interactions or improve ionization [4] [6]. Ensure the buffer concentration is sufficient (e.g., 10-50 mM).
    • Column Flushing: Follow the manufacturer's guidelines for flushing the column with strong solvents to remove contaminants [7].
    • Ensure Proper Equilibration: Incorporate a sufficient re-equilibration step (typically 5-10 column volumes) at the end of every gradient method [1] [5].
Symptom 2: Inadequate Resolution Between Analytes
  • Potential Causes:
    • Incorrect Elution Mode: Using isocratic elution for a mixture with a wide polarity range [1] [5].
    • Suboptimal Gradient Profile: The rate of change in solvent strength is not suited for the target analytes [7].
    • Column Selectivity Mismatch: The stationary phase chemistry does not provide the necessary selectivity for your compounds [4].
  • Solutions:
    • Switch to Gradient Elution: Implement a gradient to handle a wide range of analyte polarities [1]. A generic starting method is shown below.
    • Optimize Gradient Profile: Systematically adjust the gradient time (t_G) and range (%B_start to %B_final) to improve separation [7].
    • Screen Stationary Phases: Test columns with different chemistries (e.g., C18, Phenyl-Hexyl, Biphenyl) to find the one with the best selectivity for your specific analytes [4] [7].
Symptom 3: Low Sensitivity or Signal
  • Potential Causes:
    • Peak Broadening: Especially in isocratic mode, broad peaks lead to lower peak height and reduced detection sensitivity [2] [5].
    • Ion Suppression: Co-eluting matrix components from the sample are causing ion suppression in MS detection [6].
  • Solutions:
    • Sharpen Peaks: Use gradient elution to reduce peak width and increase peak height [2] [5].
    • Improve Sample Cleanup: Implement a more robust sample preparation technique, such as protein precipitation or solid-phase extraction (SPE), to reduce matrix effects [6].

Experimental Protocols

Protocol 1: Initial Method Development with Gradient Scouting

This is a standard approach for developing a method when analyte properties are unknown [7].

  • Column Selection: Start with a C18 column (e.g., 100-150 mm x 4.6 mm, 2.7-5 µm particle size) [7].
  • Mobile Phase:
    • Channel A: Water with 0.1% Formic Acid
    • Channel B: Acetonitrile with 0.1% Formic Acid
  • Scouting Gradient:
    • Use a wide gradient, for example, from 5% B to 95% B over 20 minutes.
    • Hold at 95% B for 2-3 minutes to flush the column.
    • Re-equilibrate at 5% B for 5-10 minutes before the next run [7].
  • Analysis: Review the chromatogram to see where your analytes elute, then adjust the gradient range and slope to optimize the separation.
Protocol 2: Optimizing a Separation by Adjusting Selectivity

If the initial gradient shows partial separation, you can fine-tune it by manipulating selectivity [4].

  • Adjust Mobile Phase Composition: Small changes in organic modifier (acetonitrile vs. methanol) or buffer pH can significantly alter selectivity [4].
  • Modify Temperature: Changing the column temperature (e.g., from 25°C to 40°C) can impact retention and resolution. Note that for chiral separations, temperature can even reverse elution order [4].
  • Change Stationary Phase: If the current column chemistry does not yield the required resolution, screen other column types (e.g., C8, Phenyl, F5) [4] [7].

Key Separation Concepts Summary

The table below compares the core elution modes to help you choose the right approach.

Parameter Isocratic Elution Gradient Elution
Mobile Phase Constant composition [1] [5] Composition changes systematically [1] [5]
Best For Simple mixtures, compounds with similar polarity, routine analysis [1] [5] Complex mixtures with a wide range of polarities [1] [5]
Peak Shape Later-eluting peaks are broader [2] [7] Sharper peaks throughout the run [2] [7]
Run Time Can be long for strongly retained compounds [1] Generally shorter overall analysis time [1] [5]
Method Development Simpler and faster [1] More complex, requires optimization [1]

Key Takeaways for N-Desmethyl Rilmazolam

  • Start with a Generic Gradient: A C18 column with a water/acetonitrile (0.1% formic acid) gradient is the most robust starting point for an unknown molecule like this compound [6] [7].
  • Prioritize Gradient over Isocratic: Given that metabolites often have differing polarities from their parent drug, gradient elution is more likely to provide a successful separation [1].
  • Fine-tune with Mobile Phase and Temperature: If initial results are poor, use the strategies in Protocol 2 to manipulate selectivity [4].

References

N-Desmethyl Rilmazolam interference in analysis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is N-Desmethyl Rilmazolam and in what context might I encounter it? A1: this compound is one of the three primary active metabolites of rilmazafone, a designer benzodiazepine pro-drug [1]. Rilmazafone itself is prescribed for insomnia in Japan but has appeared in the illicit drug market, sometimes misrepresented as other substances. Your analysis might detect this metabolite in cases of suspected drug-facilitated assault, overdose, or post-mortem toxicology where rilmazafone has been ingested [1].

  • Q2: What are the major analytical challenges with this compound? A2: The main challenges include:

    • Low Concentrations: Benzodiazepines and their metabolites often exist at very low concentrations in biological samples, requiring highly sensitive methods for detection and quantification [2].
    • Complex Matrices: Biological samples like blood, urine, and hair contain numerous interfering compounds that can obscure the signal of the target analyte [2] [3].
    • Polysubstance Use: Illicit drug samples frequently contain mixtures of substances. A study found that 100% of street samples containing a benzodiazepine also had an opioid present (fentanyl in 94% of cases), which complicates the analytical workflow and data interpretation [4].
    • Lack of Reference Standards: The active metabolites of rilmazafone may not be commercially available. One research team had to synthesize their own reference standards (rilmazolam, this compound, and di-desmethyl rilmazolam) to confirm identification and enable quantification [1].
  • Q3: What is the best technique for detecting and quantifying this compound? A3: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. Specifically, High-Resolution Mass Spectrometry (HRMS) is highly valuable for unambiguous identification of unknown compounds and metabolites [2] [1]. LC-MS/MS provides the necessary sensitivity, specificity, and ability to handle complex mixtures.

Troubleshooting Guide & Experimental Protocols

Problem: Inconsistent or Low Signal for this compound
Potential Cause Diagnostic Steps Recommended Solution
Inefficient Sample Clean-up Check for high background noise or signal suppression in the MS. Implement a more selective sample preparation technique such as Microextraction by Packed Sorbent (MEPS) or Solid-Phase Extraction (SPE) to reduce matrix effects [5] [3].
Insufficient Analytical Sensitivity The signal is below the Limit of Detection (LoD). Optimize the LC-MS/MS method using a dynamic MRM (dMRM) approach to increase the number of data points across the peak. Confirm that the instrument's LoD is fit-for-purpose [4].
Co-eluting Interferences Review chromatographic peaks for shoulder peaks or abnormal shape. Fine-tune the chromatographic separation by adjusting the mobile phase gradient, column temperature, or using a different column chemistry to achieve baseline separation [4].
Detailed Protocol: LC-MS/MS Analysis with Advanced Sample Preparation

The following workflow integrates information from multiple studies to create a robust method for detecting benzodiazepines like this compound in plasma or blood [4] [5].

start Start: Plasma/Blood Sample prep Sample Preparation (Microextraction by Packed Sorbent) start->prep lc Liquid Chromatography (Reversed-Phase Column, Gradient Elution) prep->lc ms Mass Spectrometry (ESI+ Mode, dMRM) lc->ms data Data Analysis (Identify & Quantify via Reference Standards) ms->data end Result: Confirmed Identification and Quantification data->end

1. Sample Preparation: Microextraction by Packed Sorbent (MEPS) [5]

  • Objective: To isolate, concentrate, and clean up the target analytes from the plasma matrix.
  • Procedure:
    • Condition the MEPS sorbent (e.g., C8 or C18) with 100 µL of methanol, then with 100 µL of water.
    • Load a 100-200 µL aliquot of plasma sample through the sorbent slowly (2-4 extraction cycles).
    • Wash the sorbent with 100 µL of a 5% methanol/water solution to remove impurities.
    • Elute the target analytes with 50-100 µL of a strong organic solvent (e.g., methanol or acetonitrile, potentially with a modifier like formic acid) into an LC vial.
    • The eluate can be directly injected into the LC-MS/MS system.

2. Liquid Chromatography (LC) [4]

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% Formic Acid.
  • Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic Acid.
  • Gradient: Start at 10% B, increase to 95% B over 10-15 minutes, hold, then re-equilibrate.
  • Flow Rate: 0.3 - 0.4 mL/min.
  • Column Temperature: 40 °C.

3. Tandem Mass Spectrometry (MS/MS) [4] [1]

  • Ionization: Electrospray Ionization (ESI) in positive mode.
  • Data Acquisition: Use Dynamic Multiple Reaction Monitoring (dMRM) for optimal sensitivity. For each analyte, including this compound, you must determine:
    • Precursor Ion: The intact protonated molecule [M+H]+.
    • Product Ions: At least two characteristic fragment ions.
    • Fragmentor Voltage & Collision Energy (CE): Optimized for each transition.

Since commercial standards for this compound are rare, its identification may rely on synthesized reference materials, and its presence is often inferred in the context of other rilmazafone metabolites (rilmazolam and di-desmethyl rilmazolam) [1].

Key Considerations for Your Research

  • Metabolite Profiling: this compound is rarely found alone. Always screen for its precursor (rilmazafone) and related metabolites (rilmazolam and di-desmethyl rilmazolam) to confirm consumption of the parent drug [1].
  • Polysubstance Screening: Given the high prevalence of benzodiazepine-opioid combinations in street drugs, your analytical method should also include screening for fentanyl, its analogs, and other common benzodiazepines to provide a complete toxicological picture [4].

References

N-Desmethyl Rilmazolam: Core Properties & Analytical Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key information about N-Desmethyl Rilmazolam to provide context for your experiments.

Property Description
Chemical Identity An active triazolobenzodiazepine and a major metabolite of Rilmazafone [1] [2].
Origin Formed in vivo from the prodrug Rilmazafone; also available as a synthesized reference standard [1] [2].
Primary Analytical Use Serves as an analytical reference standard in research and forensic settings [2].
Relevant Blood Concentrations Found in femoral blood in forensic cases: 65 ng/g (as a contributory finding) and 1.4 ng/g (as a cause of death) [1] [3].

Troubleshooting Low Recovery: Potential Avenues

Low recovery can stem from multiple points in the analytical process. The following workflow outlines a systematic approach to identify the source of the problem.

Start Low Recovery of This compound SamplePrep Sample Preparation & Derivatization Start->SamplePrep InstAnalysis Instrumental Analysis Start->InstAnalysis MethodVal Method Validation & References Start->MethodVal A1 Consider silylation efficiency. BSTFA + 1% TMCS concentration and solvent volume are pivotal factors. SamplePrep->A1 Check step A2 Confirm instrument parameters. Optimize for the specific metabolite and its fragmentation pattern. InstAnalysis->A2 Check step A3 Use a stable isotope-labeled internal standard if available. Verify with a certified reference material. MethodVal->A3 Check step

Sample Preparation and Derivatization
  • Evaluate Derivatization Efficiency: If using GC-MS, the silylation step is critical. A 2024 study optimized the silylation of benzodiazepines using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS [4].
  • Optimize Key Parameters: The study found that the concentration of BSTFA + 1% TMCS and the solvent volume were the most pivotal factors for high silylation efficiency, while reaction time and temperature were less critical [4]. Ensure your protocol uses sufficient derivatizing reagent.
Instrumental Analysis
  • Confirm MS/MS Detection: Analysis of this compound typically requires advanced techniques like LC-MS/MS or UHPLC-QToF-MS [1] [5]. The active metabolite must be distinguished from the parent drug and other metabolites.
  • Cross-Reactivity in Immunoassays: Be aware that if your analysis involves immunoassay screening, metabolites might show varying cross-reactivity. While not specified for this compound, one study showed a similar compound had 48-120% cross-reactivity in an ELISA, which could indirectly affect recovery calculations in certain workflows [5].
Method Validation and References
  • Use Appropriate Reference Standards: The forensic case study highlighted a key challenge: a lack of commercial reference material for the active metabolites of Rilmazafone. The researchers had to synthesize the metabolites in-house for proper identification and quantification [1]. Ensure you are using a verified reference standard for this compound [2].
  • Employ a Suitable Internal Standard: For the most accurate quantification, especially in complex biological matrices, use a stable isotope-labeled internal standard if available.

Key Takeaways for Your Research

  • Systematic Checks are Crucial: Focus first on the derivatization and sample preparation steps, as these are often the source of recovery issues.
  • Method Specificity is Key: Given that this compound is a metabolite, ensure your method is specifically optimized to resolve it from its parent compound and other similar benzodiazepines.

References

N-Desmethyl Rilmazolam method validation challenges

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • FAQ 1: What are the primary challenges in analyzing N-Desmethyl Rilmazolam? The main challenge is the lack of commercially available reference materials for the active metabolites of pro-drugs like Rilmazafone. This was a key obstacle in fatal intoxication cases, requiring a laboratory to synthesize its own reference standards for this compound and other metabolites to enable identification and quantification [1].

  • FAQ 2: How prevalent are designer benzodiazepines in the illicit drug market? They are a significant concern. A 2023 study in Chicago found benzodiazepines in 84% of street drug samples, with the potent designer benzodiazepine Clonazolam being the most frequently detected. A critical finding was that 100% of these benzodiazepine-positive samples also contained an opioid (94% contained fentanyl), drastically increasing overdose risk [2].

  • FAQ 3: What are common stability issues with related designer benzodiazepines? Method validation for similar compounds shows that instability can be analyte-specific. For example, in a study of four designer benzodiazepines, Nifoxipam demonstrated pronounced instability, especially in urine, which can impact the reliability of analysis in delayed scenarios [3].

Troubleshooting Guide

Challenge Symptom Suggested Solution
Lack of Reference Standard Inability to confirm identity/quantity of metabolite. Synthesize the metabolite in-house for use as a reference material [1].
Signal Instability Analyte concentration decreases over time in stored samples. Optimize storage conditions; validate sample stability over short timeframes; consider derivatization [3].
Matrix Interference Ion suppression/enhancement in LC-MS/MS, affecting sensitivity. Use a stable isotope-labeled internal standard; optimize sample clean-up (e.g., liquid-liquid extraction) [3].
Low Sensitivity (LOD) Poor detection limits, especially in complex matrices. Re-assess and lower the LOD for the specific matrix; concentrate the sample extract; use a high-sensitivity mass spectrometer [3].
Co-occurring Substances Complex chromatograms and potential for misidentification. Develop a LC-MS/MS method with a wide panel of MRM transitions for opioids and other benzodiazepines to identify polysubstance presence [2].

Experimental Protocol: LC-MS/MS Analysis

The following workflow outlines a generalized protocol for analyzing designer benzodiazepines in biological samples, based on current research practices.

G SamplePrep Sample Preparation & Extraction LCAnalysis LC-MS/MS Analysis SamplePrep->LCAnalysis MethodVal Method Validation LCAnalysis->MethodVal DataReview Data Review & Reporting LCAnalysis->DataReview IonOpt Ion Optimization IonOpt->LCAnalysis Informs Method

Figure 1. Experimental workflow for LC-MS/MS analysis of designer benzodiazepines.

  • Sample Preparation:

    • Extraction: Use a liquid-liquid extraction (LLE) technique for sample clean-up. This is crucial for reducing matrix effects in complex biological samples like blood, urine, or liver homogenate [3].
    • Internal Standard: Ideally, use a stable isotope-labeled internal standard (SIL-IS) for the target analyte to correct for extraction efficiency and matrix effects.
  • LC-MS/MS Analysis:

    • Chromatography: Employ reverse-phase liquid chromatography. Methods can be adapted from published literature on multi-analyte benzodiazepine panels [2].
    • Mass Spectrometry:
      • Ionization: Use positive electrospray ionization (ESI+) [2].
      • Mode: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
      • Ion Optimization: For each analyte, including this compound, direct infusion is required to determine the optimal precursor ion, product ion(s), fragmentor voltage, and collision energy [2]. At least one, but preferably two or more, product ions should be identified for confident confirmation.
  • Method Validation: Follow established guidelines (e.g., ANSI/ASB Standard 036). Key parameters to validate include [3]:

    • Interferences: Test for endogenous and exogenous compounds to ensure no signal overlap.
    • Carryover: Evaluate to ensure it is minimal and within acceptable limits.
    • Stability: Assess analyte stability in the matrix under various storage conditions and timeframes.
    • Matrix Effects: Quantify ion suppression/enhancement for each matrix type.
    • Limit of Detection (LOD): Establish the lowest concentration that can be reliably detected.

Case Study & Quantitative Data

The table below summarizes toxicological findings from published case reports involving this compound, providing reference concentrations for forensic comparison [1].

Case Femoral Blood Concentration (ng/g) Other Significant Toxicological Findings
Case 1 170 Haloperidol, Alimemazine, Fluoxetine, Olanzapine, Acetaminophen
Case 2 70 Loperamide, Alimemazine, Pregabalin
  • Interpretation: In Case 1, the intake of the parent drug (Rilmazafone) was determined to be the cause of death. In Case 2, it was a contributing factor. This highlights the severe toxicity of these compounds, especially in a polysubstance context [1].

Key Takeaways and Future Directions

  • Focus on Metabolite Synthesis: The primary hurdle is obtaining this compound reference material. Partnering with a synthetic chemistry lab is a critical first step [1].
  • Anticipate Polysubstance Use: Your analytical method should be broad enough to detect common co-occurring substances like fentanyl and other benzodiazepines, as this is the norm in the illicit market [2].
  • Prioritize Stability Studies: Given the observed instability of structurally related benzodiazepines like Nifoxipam, rigorous and early stability testing for this compound is essential for method reliability [3].

References

N-Desmethyl Rilmazolam vs Rilmazolam potency

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profiles and Forensic Data

The table below summarizes the key identified characteristics and forensic blood concentrations of Rilmazolam and its metabolites. Rilmazafone is a prodrug that metabolizes into active compounds including Rilmazolam and N-Desmethyl Rilmazolam [1].

Property Rilmazolam This compound Di-desmethyl Rilmazolam
Status Active metabolite of Rilmazafone [1] Active metabolite of Rilmazafone [1] [2] Active metabolite of Rilmazafone [1]
Chemical Structure Triazolo benzodiazepine (similar to alprazolam) [1] Triazolo benzodiazepine [2] Information not available in search results
Role/Mention Quantified in forensic cases [1] Used as an analytical reference standard [2] Quantified in forensic cases [1]
Forensic Blood Concentration (Case 1) 7.9 ng/g (femoral blood) [1] 65 ng/g (femoral blood) [1] 170 ng/g (femoral blood) [1]
Forensic Blood Concentration (Case 2) 1.7 ng/g (femoral blood) [1] 1.4 ng/g (femoral blood) [1] 70 ng/g (femoral blood) [1]

Inferred Pharmacological Relationships

The forensic data suggests a metabolic pathway and provides clues about the activity of these compounds. The following diagram illustrates the metabolic relationship and the analytical process used in the cited study.

metabolism_workflow Rilmazafone Rilmazafone Rilmazolam Rilmazolam Rilmazafone->Rilmazolam Metabolized to N_Desmethyl_Rilmazolam N_Desmethyl_Rilmazolam Rilmazolam->N_Desmethyl_Rilmazolam Further metabolized to HRMS_Analysis HRMS_Analysis Rilmazolam->HRMS_Analysis Detected by Di_Desmethyl_Rilmazolam Di_Desmethyl_Rilmazolam N_Desmethyl_Rilmazolam->Di_Desmethyl_Rilmazolam Further metabolized to Quantification Quantification N_Desmethyl_Rilmazolam->Quantification Concentration measured Synthesis Synthesis Synthesis->N_Desmethyl_Rilmazolam Provided reference standard

The significantly higher blood concentrations of This compound and Di-desmethyl Rilmazolam compared to the parent Rilmazolam in case reports suggest these metabolites have a longer elimination half-life and accumulate in the body [1]. In one fatal intoxication, this compound was found at a concentration about 8 times higher than Rilmazolam [1]. This accumulation is a critical factor for the overall duration of action and toxicological profile of ingested Rilmazafone.

Experimental Methodology for Identification and Quantification

The primary data comes from a forensic analysis of post-mortem blood samples [1]. Here is the general workflow:

  • Screening and Presumptive Identification: Initial testing was performed using high-resolution mass spectrometry (HRMS) to screen for the presence of rilmazafone metabolites [1].
  • Reference Standard Synthesis: Due to the lack of commercially available reference materials, the active metabolites (Rilmazolam, This compound, and Di-desmethyl Rilmazolam) were synthesized in-house to confirm their identity and for quantification purposes [1].
  • Quantification: Using the synthesized reference standards, the specific concentrations of each metabolite were accurately measured in femoral blood samples from the autopsy cases [1].

Research Implications and Data Gaps

The circulation of designer benzodiazepines and prodrugs like Rilmazafone poses significant public health and clinical challenges. The following diagram outlines the key risks and clinical concerns identified in the search results.

implications DesignerBenzos Designer Benzodiazepines HighPotency High & Unpredictable Potency DesignerBenzos->HighPotency LongHalfLife Prolonged Half-Life DesignerBenzos->LongHalfLife CNSDepression Profound CNS Depression HighPotency->CNSDepression MetaboliteAccumulation Active Metabolite Accumulation LongHalfLife->MetaboliteAccumulation MetaboliteAccumulation->CNSDepression OverdoseRisk Increased Overdose Risk CNSDepression->OverdoseRisk FatalOutcome Contribution to Fatal Outcome OverdoseRisk->FatalOutcome

  • Unpredictable Effects: The presence of multiple, active metabolites with varying half-lives and potencies makes the overall effect of the ingested prodrug highly unpredictable and dangerous [1] [3].
  • Increased Toxicity Potential: The search results indicate that some novel benzodiazepines are often more potent and have a longer duration of action than prescription benzodiazepines, leading to greater overall exposure and potential for toxicity [1] [4].
  • Critical Data Gap: While the forensic data shows accumulation, the searched literature does not provide direct experimental data on the relative binding affinity or functional potency (e.g., EC50 values) of this compound versus Rilmazolam at the GABA-A receptor. This is a crucial area for further experimental research.

Conclusion

References

N-Desmethyl Rilmazolam pharmacokinetic profile comparison

Author: Smolecule Technical Support Team. Date: February 2026

Available Data on N-Desmethyl Rilmazolam

The table below summarizes the key information available from scientific and forensic case reports:

Property Details on this compound
Role & Origin Active metabolite of the designer benzodiazepine/pro-drug Rilmazafone [1] [2].
Bioanalytical Application Used as an analytical reference standard in research and forensic testing [2].

| Reported Concentrations (Femoral Blood) | Data from post-mortem cases involving Rilmazafone intake [1]:

  • Case 1: 170 ng/g
  • Case 2: 70 ng/g | | Key Metabolites | Rilmazafone metabolizes into at least three active compounds. The detected metabolites in blood, from primary to final, are:
  • Rilmazolam
  • N-Desmethyl Rilmazolam
  • Di-desmethyl Rilmazolam (the most abundant in reported cases) [1]. |

Metabolic Pathway of Rilmazafone

The following diagram illustrates the metabolic pathway of Rilmazafone, showing the position of this compound, based on forensic analysis [1].

MetabolicPathway Rilmazafone Metabolic Pathway Rilmazafone Rilmazafone (Pro-Drug) Rilmazolam Rilmazolam (Primary Metabolite) Rilmazafone->Rilmazolam Metabolized to N_Desmethyl N-Desmethyl Rilmazolam Rilmazolam->N_Desmethyl N-Demethylation Di_Desmethyl Di-desmethyl Rilmazolam (Most Abundant) N_Desmethyl->Di_Desmethyl N-Demethylation

References

Fatal Intoxication Case Data for Rilmazafone Metabolites

Author: Smolecule Technical Support Team. Date: February 2026

The following table compiles the quantitative data available from a 2023 study that detailed two separate fatal intoxication cases involving Rilmazafone, a pro-drug that metabolizes into active compounds including N-Desmethyl Rilmazolam [1].

Case Number Rilmazolam (ng/g) This compound (ng/g) Di-desmethyl Rilmazolam (ng/g) Other Toxicological Findings
Case 1 [1] 7.9 65 170 Haloperidol, Alimemazine, Fluoxetine, Olanzapine, Acetaminophen
Case 2 [1] 1.7 1.4 70 Loperamide, Alimemazine, Pregabalin

In Case 1, the intake of Rilmazafone was determined to be the cause of death. In Case 2, it was concluded to have contributed to the death [1]. The study notes that the active metabolites were identified through high-resolution mass spectrometry and quantified using in-house synthesized reference materials due to their commercial unavailability [1].

Experimental Protocol for Analysis

The study provides an overview of the analytical methodology used to identify and quantify the substances [1]. The key steps are visualized in the following workflow diagram:

Experimental_Workflow Experimental Workflow for Rilmazafone Metabolite Analysis Sample_Collection Sample Collection Screening Screening by High-Resolution Mass Spectrometry (HRMS) Sample_Collection->Screening Metabolite_ID Presumptive Metabolite Identification Screening->Metabolite_ID Synthesis In-house Synthesis of Reference Metabolites Metabolite_ID->Synthesis Quantification Quantification of Metabolites Synthesis->Quantification Interpretation Case Interpretation Quantification->Interpretation

Detailed Methodological Notes:

  • Screening and Identification: Initial testing was performed using high-resolution mass spectrometry (HRMS), which allowed researchers to presumptively identify the Rilmazafone metabolites based on their mass [1].
  • Reference Material Synthesis: A critical step was the in-house synthesis of the metabolites (Rilmazolam, this compound, and Di-desmethyl Rilmazolam). This was necessary because commercial reference standards were not available, and it was essential for definitive identification and accurate quantification [1].
  • Sample Type: The quantitative data reported were obtained from femoral blood samples collected during autopsy [1].

Critical Considerations for Data Interpretation

When reviewing this data, researchers should be aware of several important limitations and forensic concepts:

  • Limited Data Set: The conclusions are drawn from only two cases. A broader dataset is required to establish definitive therapeutic, toxic, and lethal concentration ranges for this compound.
  • Polydrug Use: Both cases involved other centrally-acting drugs. The contributory role of these other substances to the fatal outcome cannot be ruled out and complicates the interpretation of the specific toxicity of Rilmazafone and its metabolites [1].
  • Post-Mortem Redistribution (PMR): Drug concentrations measured after death can change due to the phenomenon of post-mortem redistribution. This process is particularly relevant for lipophilic drugs with a high volume of distribution, as they can diffuse from solid organs back into the blood after death [2]. Therefore, the measured femoral blood concentration may not perfectly reflect the concentration at the time of death.

Research Summary

  • Key Evidence: The primary data on this compound fatal blood levels comes from a 2023 study of two cases [1].
  • Analytical Workflow: The identification and quantification of metabolites relied on HRMS screening and in-house synthesis of reference standards [1].
  • Data Limitations: The available data is preliminary, and interpretation must account for polydrug use and post-mortem redistribution effects [1] [2].

References

×

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

385.0497154 Da

Monoisotopic Mass

385.0497154 Da

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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